N-(4-cyanophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide
Overview
Description
N-(4-cyanophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide is an organic compound that features a cyanophenyl group and a nitro-pyrazolyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a β-keto ester under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Amidation: The nitrated pyrazole is reacted with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The cyanophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, iron powder in acidic conditions.
Substitution: Sodium hydroxide or potassium hydroxide in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Reduction: The major product would be N-(4-aminophenyl)-2-(4-amino-1H-pyrazol-1-yl)propanamide.
Substitution: Depending on the nucleophile, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or activating their function. The nitro and cyanophenyl groups could play a role in binding to the target site, while the pyrazole ring might be involved in specific interactions with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
N-(4-cyanophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide: This compound has a similar structure but with additional methyl groups on the pyrazole ring and a longer carbon chain.
N-(4-cyanophenyl)-2-(4-amino-1H-pyrazol-1-yl)propanamide: This is a reduced form of the original compound with amino groups instead of nitro groups.
Uniqueness
N-(4-cyanophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide is unique due to the presence of both a nitro group and a cyanophenyl group, which can impart distinct electronic properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(4-cyanophenyl)-2-(4-nitropyrazol-1-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O3/c1-9(17-8-12(7-15-17)18(20)21)13(19)16-11-4-2-10(6-14)3-5-11/h2-5,7-9H,1H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JURKMCZTZGVWNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C#N)N2C=C(C=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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